B1192062 Denintuzumab mafodotin

Denintuzumab mafodotin

Cat. No.: B1192062
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cysteine-maleimidocaproyl-monomethyl auristatin F (Cys-McMMAF) is a potent microtubule-disrupting agent used in antibody-drug conjugates (ADCs). It is a derivative of monomethyl auristatin F (MMAF), a synthetic antineoplastic agent that inhibits cell division by binding to tubulin. Cys-McMMAF is released from ADCs upon internalization into target cells, leading to cell cycle arrest and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys-McMMAF involves multiple steps, starting with the preparation of monomethyl auristatin F. Monomethyl auristatin F is synthesized through a series of chemical reactions, including peptide coupling and deprotection steps. The maleimidocaproyl linker is then attached to monomethyl auristatin F through a maleimide-thiol reaction, forming maleimidocaproyl-monomethyl auristatin F (McMMAF). Finally, cysteine is conjugated to McMMAF via a thiol-maleimide reaction to produce Cys-McMMAF .

Industrial Production Methods

Industrial production of Cys-McMMAF follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cys-McMMAF undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cys-McMMAF has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes.

    Biology: Employed in research on cell cycle regulation, apoptosis, and cancer biology.

    Medicine: Incorporated into ADCs for targeted cancer therapy, particularly in the treatment of hematological malignancies and solid tumors.

    Industry: Utilized in the development of novel ADCs and other targeted therapies.

Mechanism of Action

Cys-McMMAF exerts its effects by disrupting the microtubule network within cells. Upon internalization into target cells, the ADC is degraded, releasing Cys-McMMAF. The released Cys-McMMAF binds to tubulin, inhibiting its polymerization and leading to microtubule destabilization. This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of Cys-McMMAF include tubulin and other microtubule-associated proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cys-McMMAF

Cys-McMMAF is unique due to its specific maleimidocaproyl linker, which provides stability and allows for efficient conjugation to antibodies. This linker enhances the stability of the ADC and ensures the controlled release of the active drug within target cells. Additionally, Cys-McMMAF’s potent microtubule-disrupting activity makes it a valuable tool in targeted cancer therapy .

Properties

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABBV-221;  ABBV 221;  ABBV221.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.